5-(1-Benzofuran-2-yl)pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-11-5-10(7-14-8-11)13-6-9-3-1-2-4-12(9)16-13/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEKOSHYTDDPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 1 Benzofuran 2 Yl Pyridin 3 Ol and Analogous Structures
Strategies for Benzofuran (B130515) Core Construction
The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active molecules. researchgate.netrsc.org Consequently, a vast array of synthetic methods has been developed for its construction, ranging from classical cyclization reactions to modern metal-catalyzed and organocatalytic processes. nih.govnih.gov
Classical and Catalytic Annulation Approaches to Benzofuran Derivatives
Traditional methods for benzofuran synthesis often rely on intramolecular cyclization strategies promoted by acids or bases. These approaches remain valuable due to their simplicity and the availability of starting materials.
Base-catalyzed reactions, such as the Rap-Stoermer reaction, utilize basic catalysts like triethylamine for the condensation of α-haloketones with substituted salicylaldehydes, proceeding through a Dieckmann-like aldol condensation to yield benzofuran derivatives in high yields. nih.gov Brønsted acids have also been effectively employed to catalyze the construction of the benzofuran core. For instance, triflic acid can mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds, while acetic acid can catalyze the formation of benzofuran derivatives from benzoquinones. nih.gov
| Catalyst/Reagent | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Triethylamine | Rap–Stoermer reaction | α-Haloketones and Salicylaldehydes | Base-catalyzed Dieckmann-like aldol condensation. | nih.gov |
| Triflic Acid | Brønsted Acid-Mediated Cyclization | Quinone Imine Ketals and Dicarbonyl Compounds | Efficient C-C bond formation under acidic conditions. | nih.gov |
| Acetic Acid | Brønsted Acid-Mediated Cyclization | Benzoquinones and other precursors | One-pot protocol involving protonation and ring-opening/closing sequence. | nih.gov |
Metal-Catalyzed Synthetic Routes to Benzofuran Systems
Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency, selectivity, and functional group tolerance. acs.orgelsevier.com Palladium, copper, and rhodium are among the most extensively used metals for constructing the benzofuran nucleus. nih.govacs.org
Palladium- and Copper-Based Catalysis: Palladium and copper catalysts are frequently used in tandem for Sonogashira coupling reactions between terminal alkynes and iodophenols, which subsequently undergo intramolecular cyclization to form benzofurans. acs.org In these protocols, a palladium complex like (PPh₃)PdCl₂ often serves as the primary catalyst, with a copper salt such as copper iodide acting as a co-catalyst. acs.org Palladium acetate has also been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.gov
Copper catalysts are also effective on their own. Copper-mediated intramolecular dehydrogenation through O-H/C-H coupling is one such strategy. nih.gov One-pot reactions involving substituted amines, salicylaldehydes, and a source of acetylene (like calcium carbide) can be catalyzed by copper bromide to afford amino-substituted benzofurans. acs.org
Rhodium- and Gold-Based Catalysis: Rhodium catalysts enable novel synthetic routes, such as the C-H directing group migration between 1,3-diynes and N-benzoxyacetamide to form the benzofuran ring. nih.gov Relay rhodium catalysis has been employed for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. acs.org More recently, a dual gold-silver bimetallic system has been developed for the tandem C-H alkynylation of phenols and oxy-alkynylation to directly produce 3-alkynyl benzofurans. nih.gov
| Catalyst System | Reaction Type | Substrates | Yield | Reference |
|---|---|---|---|---|
| (PPh₃)PdCl₂ / CuI | Sonogashira Coupling / Intramolecular Cyclization | Terminal Alkynes and Iodophenols | Good to Excellent | acs.org |
| Pd(OAc)₂ | Coupling / Annulation | Aryl Boronic Acid and 2-(2-formylphenoxy)acetonitriles | Not specified | nih.gov |
| Copper Bromide | One-pot Condensation / Cyclization | Amines, Salicylaldehydes, Calcium Carbide | High | acs.org |
| Rhodium Catalyst | C-H Activation / Annulation | 1,3-Diynes and N-Benzoxyacetamide | High | nih.gov |
| Au/Ag Bimetallic | Tandem C-H Alkynylation / Oxy-alkynylation | Phenols and Alkynylbenziodoxole Reagents | Not specified | nih.gov |
Organocatalytic Approaches to Benzofuranones and Related Compounds
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including benzofuranones, which are structurally related to benzofurans. nih.gov These metal-free approaches offer excellent stereochemical control.
Aminocatalysis: Aminocatalytic cascade reactions can generate significant molecular complexity in a single transformation. rsc.org Chiral amines are used to catalyze reactions leading to enantiomerically pure spirocyclic benzofuranones. nih.govrsc.org These cascades can involve a series of reactions, such as iminium-catalyzed Michael additions followed by enamine-driven intramolecular aldol reactions, to construct multiple stereocenters with high precision. rsc.org
N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) are effective catalysts for synthesizing 2,2-disubstituted benzofuran-3(2H)-ones. mdpi.com A key strategy is the intramolecular Stetter reaction, which involves the addition of an aldehyde to a β,β-disubstituted Michael acceptor. mdpi.com This method is particularly useful for creating fully substituted quaternary stereogenic centers with high enantioselectivity. mdpi.com
| Organocatalyst Type | Reaction | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Chiral Amines | Aminocascade Reaction | Enantiopure Spiro-benzofuranones | Generates high stereochemical and architectural complexity. | nih.govrsc.org |
| N-Heterocyclic Carbenes (NHCs) | Intramolecular Stetter Reaction | Chiral 2,2-Disubstituted Benzofuran-3(2H)-ones | Creates fully-substituted quaternary stereocenters with high enantioselectivity (up to 99% ee). | mdpi.com |
Methodologies for Pyridin-3-ol Moiety Elaboration
The pyridin-3-ol (or 3-hydroxypyridine) core is a crucial pharmacophore. Its synthesis can be challenging due to the electronic properties of the pyridine (B92270) ring, which often direct functionalization to other positions. nih.govresearchgate.net
Ring Expansion Reactions from Furan (B31954) Precursors to 3-Hydroxypyridines
A straightforward and versatile method for synthesizing 3-hydroxypyridine (B118123) derivatives involves the ring expansion of furan precursors. Specifically, 2-acylfurans can be converted in a single step to 2-heteroaryl-3-hydroxypyridines by heating with ammonia at elevated temperatures. researchgate.netrsc.org This transformation provides a direct route to the desired substitution pattern, where a substituent is present at the C2 position adjacent to the hydroxyl group, analogous to the structure of 5-(1-Benzofuran-2-yl)pyridin-3-ol. Another approach involves the oxidation of furfurylamines with hydrogen peroxide, followed by an acid-mediated cyclization and aromatization to yield 3-hydroxypyridines. researchgate.net
Hydroxylation and Derivatization Routes for Pyridine Cores
Direct C-H hydroxylation at the C3 position of a pre-formed pyridine ring is a highly desirable but difficult transformation. nih.gov Recent advances have provided innovative solutions to this challenge.
A notable method involves the photochemical valence isomerization of readily accessible pyridine N-oxides. nih.govacs.org Irradiation of a pyridine N-oxide with UV light (e.g., 254 nm) induces a rearrangement cascade. acs.org The proposed mechanism involves the formation of an oxaziridine intermediate, which, upon further irradiation, undergoes N-O bond cleavage to a diradical. nih.gov This intermediate then rearranges to a highly strained epoxide, which can undergo a 6π electrocyclic ring expansion to a 1,3-oxazepine intermediate, ultimately leading to the C3-hydroxylated pyridine product. nih.govacs.org This metal-free method is operationally simple and has a broad substrate scope, making it suitable for late-stage functionalization of complex molecules. nih.gov The newly introduced hydroxyl group can then be used for further derivatization through cross-coupling reactions. nih.gov
| Methodology | Precursor | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Ring Expansion | 2-Acylfuran | Ammonia, 150 °C | 2-Substituted-3-hydroxypyridine | researchgate.netrsc.org |
| Photochemical Rearrangement | Pyridine N-oxide | UV light (254 nm) | 3-Hydroxypyridine | nih.govacs.org |
Convergent and Divergent Synthesis of Hybrid Benzofuran-Pyridine Scaffolds
The assembly of benzofuran-pyridine scaffolds can be approached through either convergent or divergent synthetic strategies. Convergent synthesis involves the independent synthesis of the benzofuran and pyridine moieties, which are then coupled together in a later step. This approach is beneficial for creating a wide range of analogs by varying the individual components. Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated to introduce diversity and build the final hybrid structure. Molecular hybridization is a promising strategy in drug development that combines two or more pharmacophoric fragments into a single new scaffold. nih.gov
Grignard reactions and various condensation strategies are foundational methods for the formation of carbon-carbon bonds necessary to link benzofuran and pyridine rings. For instance, a Grignard reagent derived from a halogenated pyridine can be reacted with a benzofuran-2-carbaldehyde derivative. This would be followed by oxidation of the resulting secondary alcohol to a ketone and subsequent manipulations to achieve the desired pyridin-3-ol substitution pattern.
Condensation reactions are also widely employed. For example, the synthesis of certain benzofuran-2-yl-pyridines has been achieved through the condensation of 2-acetylbenzofuran with various reagents. nih.gov A common strategy involves the Knoevenagel condensation of a benzofuran derivative with a dicarbonyl compound in the presence of a base. mdpi.com Another example is the condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one in the presence of piperidine to yield a complex heterocyclic system. mdpi.com
| Reaction Type | Reactants | Conditions | Product Type |
| Grignard Reaction | Halogenated Pyridine, Benzofuran-2-carbaldehyde | Ether solvent | Benzofuran-substituted Pyridylmethanol |
| Knoevenagel Condensation | Benzofuran-3(2H)-one, α,β-Dicarbonyl compounds | Clay catalyst, Microwave irradiation | Acyl-Aurones |
| Aldol-type Condensation | 2-Acetylbenzofuran, Phenyl hydrazine | Absolute ethanol | 1-(Benzofuran-2-yl)ethylidene-2-phenylhydrazone nih.gov |
| Condensation | 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide, Aromatic aldehydes | Ethanol | N'-(benzylidene)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazides researchgate.net |
Cyclization and cascade reactions offer an efficient route to fused benzofuro-pyridine systems by forming multiple bonds in a single synthetic operation. These reactions can be catalyzed by various metals or proceed under metal-free conditions.
A metal-free approach for the synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives involves an intramolecular cascade condensation reaction of a diketone with ammonia. nih.gov The reaction proceeds through the formation of an imine intermediate, followed by cyclization to furnish the pyridin-3-ol ring. nih.gov Copper-catalyzed radical-mediated annulation reactions have also been developed, for instance, via the ring-opening of coumarins and insertion of oximes to prepare dihydro-benzofuran-fused pyridinones. nih.gov
Palladium catalysis is also prominent in this area. A Pd(II)-catalyzed cascade reaction of 2-(cyanomethoxy)chalcones with aryl boronic acids leads to the formation of benzofuro[2,3-c]pyridines through a sequence of C–C and C–N bond formations involving nitrile carbopalladation, intramolecular Michael addition, cyclization, and aromatization. nih.gov Another palladium-catalyzed process involves the sequential deallylation and aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols to produce 2-benzofuran-2-ylacetamides. nih.gov
| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |
| Cascade Condensation | Diketone, Ammonium acetate | Acetic acid, reflux | Benzofuro[2,3-c]pyridin-3-ol | nih.gov |
| Cascade Annulation | Aurone-derived 1-azadienes, Trisubstituted allenoates | K2CO3 | Benzofuro[3,2-b]pyridines | nih.gov |
| Cascade Synthesis | 2-(methylthio)nicotinic acid derived ylides | Flash vacuum pyrolysis | Benzofuro-fused thieno[2,3-b]pyridine systems | rsc.org |
| Pd-catalyzed Cascade | 2-(cyanomethoxy)chalcones, Aryl boronic acids | Pd(II) | Benzofuro[2,3-c]pyridines | nih.gov |
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including those with benzofuran and pyridine scaffolds. These methods avoid the use of metals and often provide high levels of stereocontrol.
For example, the asymmetric synthesis of dihydrodibenzofurans can be achieved through an amine-catalyzed intramolecular Michael addition. hku.hk Cinchona alkaloid derivatives are frequently used as organocatalysts. The first cinchona-alkaloid-organocatalyzed enantioselective synthesis of chiral 1,4-dihydropyridine derivatives has been described, involving the Michael addition of malononitrile derivatives to enamines. nih.gov Bifunctional urea catalysts derived from quinine have been employed in highly enantioselective [3 + 2] annulation reactions to create complex spiro[benzofuran-pyrrolidine]indolinedione architectures. rsc.org These reactions proceed with low catalyst loadings and exhibit excellent stereocontrol. rsc.org
| Catalyst Type | Reaction | Substrates | Key Features |
| Cinchona Alkaloid Derivative | Michael Addition | Malononitrile derivatives, Enamines | Enantioselective synthesis of chiral 1,4-dihydropyridines. nih.gov |
| Quinine-derived Urea | [3+2] Annulation | N-2,2,2-trifluoroethylisatin ketimines, 3-alkylidene benzofuranones | High yields and excellent stereocontrol. rsc.org |
| (S)-di(2-naphthyl)pyrrolinol TMS ether | Intramolecular Michael Addition | Bisenal substrates | Asymmetric synthesis of dihydrodibenzofurans. hku.hk |
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of complex molecules like this compound requires careful control over chemo-, regio-, and stereoselectivity.
Chemoselectivity is crucial when multiple reactive functional groups are present. For instance, in the synthesis of polysubstituted pyridines, the differential reactivity of leaving groups such as bromide and fluorosulfate can be exploited in sequential Suzuki cross-coupling reactions. nih.gov By choosing the appropriate palladium catalyst, the order of reactivity can be controlled, allowing for the stepwise introduction of substituents. nih.gov
Regioselectivity determines the orientation of substituents on the heterocyclic rings. The regioselective synthesis of benzofuranones has been achieved through the reaction of 3-hydroxy-2-pyrones with nitroalkenes, allowing for programmable substitution at any position. nih.govoregonstate.edu In the Suzuki-Miyaura cross-coupling reactions of 2,3-dibromobenzofuran, the reaction proceeds with high site-selectivity, favoring substitution at the more electron-deficient position 2. researchgate.net Acid-catalyzed cyclization of acetals to form the benzofuran ring can also lead to mixtures of regioisomers, the outcome of which can be rationalized through quantum mechanical calculations of reaction energy profiles. wuxiapptec.com
Stereoselectivity is important when chiral centers are created. Asymmetric organocatalysis, as discussed previously, is a key strategy for achieving high stereoselectivity. hku.hknih.govrsc.org Ring-closing metathesis has also been applied for the stereoselective synthesis of benzofuran-substituted dihydropyran derivatives. researchgate.net The diastereoselectivity of cascade reactions, such as the alkynyl Prins carbocyclization, can be influenced by the choice of starting materials. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Heterocycles
NMR spectroscopy is arguably the most powerful method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon (¹³C) NMR Analysis
While specific experimental data for 5-(1-Benzofuran-2-yl)pyridin-3-ol is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent fragments: a 2-substituted benzofuran (B130515) and a 5-substituted pyridin-3-ol.
Proton (¹H) NMR: The ¹H NMR spectrum would feature distinct signals for the protons on the pyridine (B92270) and benzofuran rings. The hydroxyl (-OH) proton of the pyridinol moiety would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The protons on the pyridine ring are expected in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the benzofuran ring system would also resonate in the aromatic region, with the furan-ring proton appearing as a characteristic singlet.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show 13 distinct signals corresponding to the 13 carbon atoms in its core structure. The carbon bearing the hydroxyl group (C3-pyridine) would be found in the range of δ 155-160 ppm. The carbons of the benzofuran ring typically appear across a wide range, from approximately δ 105 to 156 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 8.0 - 8.3 | 140 - 145 |
| Pyridine-C3 | - | 155 - 160 |
| Pyridine-H4 | 7.2 - 7.5 | 125 - 130 |
| Pyridine-C5 | - | 120 - 125 |
| Pyridine-H6 | 8.2 - 8.5 | 145 - 150 |
| Benzofuran-H3 | 7.0 - 7.3 | 105 - 110 |
| Benzofuran-H4 | 7.5 - 7.7 | 120 - 125 |
| Benzofuran-H5 | 7.2 - 7.4 | 123 - 128 |
| Benzofuran-H6 | 7.2 - 7.4 | 123 - 128 |
| Benzofuran-H7 | 7.5 - 7.7 | 110 - 115 |
| Pyridine-OH | Variable (broad) | - |
Two-Dimensional NMR Techniques (COSY, NOESY, ROESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and confirm the connectivity between the pyridine and benzofuran rings, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H2-H4, H4-H6) and on the benzene (B151609) portion of the benzofuran ring (e.g., H4-H5, H5-H6, H6-H7). This confirms the spin systems within each aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are in close proximity, regardless of their bonding network. A crucial NOE correlation would be expected between the benzofuran-H3 proton and the pyridine-H4 and/or pyridine-H6 protons, which would definitively establish the C5-C2' linkage between the two heterocyclic systems.
Specialized NMR Applications for Hydroxyl Group Quantification
Quantitative NMR methods can be employed for the precise determination of hydroxyl group content. A particularly effective technique is quantitative ³¹P NMR spectroscopy. nih.govsci-hub.se This method involves derivatizing the hydroxyl group with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), to form a phosphite (B83602) ester. osti.gov
The resulting ³¹P signal for the derivatized pyridinol hydroxyl group would have a unique chemical shift, distinct from other potential hydroxyl groups (e.g., aliphatic) or carboxylic acids. rsc.org By integrating this signal against an internal standard, the exact quantity of the hydroxyl group per unit mass of the sample can be calculated. nih.govosti.gov This technique offers high signal resolution and requires only a small amount of sample. sci-hub.se
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopies probe the energy states of molecules related to bond vibrations and electron transitions, respectively. They provide valuable information about the functional groups present and the extent of electronic conjugation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The presence of a strong absorption band for the C=O group is a key indicator in many related heterocyclic structures. mdpi.commdpi.com
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Comment |
| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 | Broad band, indicating hydrogen bonding |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Sharp, medium-to-weak bands |
| Pyridine Ring | C=N, C=C Stretch | 1550 - 1620 | Multiple strong-to-medium bands |
| Benzofuran Ring | C=C Stretch | 1450 - 1600 | Multiple bands characteristic of the aromatic system |
| Benzofuran Ether | C-O-C Stretch | 1200 - 1270 | Strong, asymmetric stretch |
| Phenolic C-O | C-O Stretch | 1180 - 1260 | Strong band |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The absorption wavelengths are characteristic of the molecule's electronic system.
The structure of this compound features an extended π-conjugated system that includes both the benzofuran and pyridine rings. This conjugation is expected to give rise to strong absorptions in the UV region, typically between 200 and 400 nm. The primary electronic transitions observed would be π → π* transitions associated with the aromatic and heterocyclic rings. The exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent and the pH, particularly due to the presence of the ionizable hydroxyl and basic nitrogen groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming its elemental formula of C₁₃H₉NO₂.
Electron ionization mass spectrometry (EI-MS) of 2-arylbenzofurans typically reveals characteristic fragmentation pathways that aid in structural confirmation. nih.govtandfonline.com The molecular ion peak [M]⁺ is expected to be prominent. Subsequent fragmentation of this compound would likely proceed through several key losses. Common fragmentations for benzofuran derivatives include the elimination of carbon monoxide (CO) and carbon dioxide (CO₂). nih.gov Additionally, cleavage of the bond between the benzofuran and pyridine rings can lead to the formation of characteristic fragment ions.
A plausible fragmentation pattern for this compound is outlined below. The initial molecule would show a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation for pyridine derivatives. The benzofuran moiety itself can undergo characteristic fragmentation, such as the loss of a CO molecule. researchgate.net The study of 2-aroylbenzofuran derivatives has shown that the most intense fragment ions often correspond to stable acylium ions. nih.govresearchgate.net While the target molecule is not an aroyl derivative, the principles of fragmentation related to the stability of the resulting ions are still applicable.
| m/z (mass-to-charge ratio) | Postulated Fragment Ion | Neutral Loss |
|---|---|---|
| 211.06 | [C₁₃H₉NO₂]⁺ (Molecular Ion) | - |
| 183.07 | [C₁₂H₉O₂]⁺ | HCN |
| 182.05 | [C₁₃H₈NO]⁺ | H, CO |
| 154.04 | [C₁₁H₈O]⁺ | HCN, CO |
| 118.04 | [C₈H₆O]⁺ (Benzofuran cation) | C₅H₃NO |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen). For this compound, with the molecular formula C₁₃H₉NO₂, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to verify the purity and identity of the compound. This technique has been widely used to confirm the structures of various benzofuran derivatives. nih.gov
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 73.92 | (Value to be determined experimentally) |
| Hydrogen (H) | 4.30 | (Value to be determined experimentally) |
| Nitrogen (N) | 6.63 | (Value to be determined experimentally) |
| Oxygen (O) | 15.15 | (Value to be determined experimentally) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. While a crystal structure for the specific compound this compound is not publicly available, analysis of closely related structures, such as substituted pyridin-3-ol derivatives, can provide valuable insights into the expected solid-state conformation.
For illustrative purposes, the crystallographic data of a related pyridazine (B1198779) derivative, which also features a heterocyclic ring system, reveals the type of detailed structural parameters that can be obtained. mdpi.com In a typical analysis, the compound is crystallized, and a single crystal is subjected to X-ray diffraction. The resulting diffraction pattern is used to solve the crystal structure.
The data would include the crystal system (e.g., monoclinic, triclinic), space group, unit cell dimensions (a, b, c, α, β, γ), and the coordinates of each atom. This information allows for the precise calculation of all bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. For this compound, the hydroxyl group and the pyridine nitrogen atom would be expected to participate in hydrogen bonding.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.5010 |
| β (°) | 98.6180 |
| γ (°) | 103.8180 |
| Volume (ų) | 900.07 |
*Data presented is for an illustrative, related compound, 3-((4-bromophenyl)thio)- nih.govtandfonline.comnih.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole, to demonstrate the nature of crystallographic data. mdpi.com
Chemical Reactivity and Transformation Mechanisms of 5 1 Benzofuran 2 Yl Pyridin 3 Ol Frameworks
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Benzofuran (B130515) Rings
The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Conversely, the hydroxyl group at the 3-position acts as an activating group, influencing the regioselectivity of these reactions.
In general, electrophilic substitution on pyridine occurs at the 3-position because the intermediates formed from attack at the 2- or 4-positions would place an unfavorable positive charge on the electronegative nitrogen atom. However, the presence of a hydroxyl group at the C-3 position significantly alters this reactivity. The -OH group is an activating, ortho-, para-directing group. In 3-hydroxypyridine (B118123), the resonance effect of the hydroxyl group is more significant than the inductive effect of the ring nitrogen, leading to increased electron density at the C-2, C-4, and C-6 positions.
For the 5-(1-Benzofuran-2-yl)pyridin-3-ol framework, electrophilic attack will be directed to the positions ortho and para to the hydroxyl group, namely C-2, C-4, and C-6. The benzofuran substituent at C-5 will provide steric hindrance, likely disfavoring attack at the C-4 and C-6 positions to some extent. Therefore, the C-2 position is a highly probable site for electrophilic substitution. The benzofuran ring itself is also susceptible to electrophilic attack, typically at the C-3 position. The relative reactivity of the two rings would depend on the specific reaction conditions and the nature of the electrophile.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reagent/Reaction | Predicted Major Product Site(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | C-2 on pyridine ring | The hydroxyl group strongly activates the ortho position (C-2) for electrophilic attack. |
| Halogenation (Br₂/FeBr₃) | C-2 on pyridine ring | Similar to nitration, the hydroxyl group directs the electrophile to the ortho position. |
| Sulfonation (SO₃/H₂SO₄) | C-2 or C-6 on pyridine ring | The hydroxyl group directs the substitution, with potential for reaction at either ortho position. |
| Friedel-Crafts Acylation | No reaction on pyridine ring | Pyridine rings are generally deactivated and do not undergo Friedel-Crafts reactions. The benzofuran ring may undergo acylation. |
The hydroxyl group in 3-hydroxypyridine is chemically versatile and can readily participate in reactions such as esterification and etherification, making it a useful handle for further functionalization.
Esterification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or a carboxylic acid under appropriate catalytic conditions. This transformation is useful for creating prodrugs or modifying the physicochemical properties of the molecule.
Etherification: The formation of an ether from the hydroxyl group is commonly achieved through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base, such as potassium carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl groups.
Table 2: Example Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Type | Reference Example |
| Etherification | 1. K₂CO₃, DMF 2. Propargyl bromide | Propargyl ether | A similar reaction was performed on 5-(hydroxy)picolinaldehyde, yielding the corresponding ether in 49% yield. |
| Esterification | Acyl chloride, Pyridine | Ester | Esterification of pyridine carboxylic acids is a known process, suggesting the hydroxyl group would be similarly reactive. |
Cycloaddition and Rearrangement Reactions Involving the Fused System
The combined benzofuran-pyridine scaffold provides opportunities for complex transformations, including intramolecular cyclizations to form more elaborate polycyclic systems and skeletal rearrangements to generate novel heterocyclic cores.
The strategic placement of functional groups on the this compound core can facilitate intramolecular cyclization reactions. For instance, functionalization of the benzofuran C-3 position and the pyridine C-4 position could enable a ring-closing reaction to form a new six-membered ring, leading to a benzofuro[3,2-c]quinoline-type structure.
Several methodologies exist for constructing fused benzofuro-pyridine systems. Base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization reactions have been used to construct benzofuro[3,2-b]pyridines. Similarly, cascade sequences involving nucleophilic aromatic substitution followed by a 5-endo-dig cyclization have been developed for synthesizing benzofurans and related heterocycles. These strategies could be adapted to the target molecule to build additional fused rings.
Skeletal editing of heterocyclic frameworks is an emerging area for generating structural diversity. Benzofuran derivatives have been shown to undergo rearrangements to other important heterocyclic systems. For example, through oxidative cleavage and subsequent ring-closure, benzofurans can be transformed into benzisoxazoles or benzimidazoles. Another reported transformation involves the rearrangement of a benzopyran to a benzofuran derivative under moderate conditions. Investigating analogous transformations for the this compound framework could provide access to novel and
Catalytic Transformations and Ligand Development
Role of this compound Derivatives as Ligands in Metal Catalysis
The pyridine nitrogen and the phenolic oxygen of the this compound scaffold suggest its potential to act as a bidentate ligand in metal catalysis. The combination of a π-deficient pyridine ring and a π-rich benzofuran system can modulate the electronic properties of a coordinated metal center, influencing its catalytic activity.
Research into related benzofuran-pyridine structures has highlighted their successful application in various metal-catalyzed transformations. For instance, nickel-catalyzed tandem reactions have been developed for the synthesis of 2-substituted benzo[b]furans and furo-pyridines from 2-halophenols and 1-alkynes. mdpi.com These reactions proceed under copper-free and phosphine-free conditions, showcasing a cost-effective and simplified catalytic system. mdpi.com Notably, the methodology is compatible with heteroaryl substrates, including those containing a pyridinol moiety, such as 2-iodo-6-methylpyridin-3-ol. mdpi.com This indicates that the pyridinol component of the this compound framework is amenable to such catalytic cycles without poisoning the catalyst. mdpi.com
The synthesis of these complex heterocyclic systems often involves transition metals like palladium and nickel to catalyze key bond-forming steps. nih.govacs.org For example, nickel catalysts have been utilized to facilitate intramolecular nucleophilic additions for the formation of benzofuran derivatives. thieme.de The versatility of these catalytic systems is demonstrated by their tolerance to a range of functional groups on both the phenol (B47542) and alkyne precursors. mdpi.com
A summary of representative metal-catalyzed syntheses of benzofuran-pyridine and related derivatives is presented in the table below.
| Catalyst System | Reactants | Product Type | Reference |
| NiCl₂ / 5-nitro-1,10-phenanthroline | 2-halophenols, 1-alkynes | 2-substituted benzo[b]furans/furo-pyridines | mdpi.com |
| Pd(PPh₃)₂Cl₂, PCy₃ | N-tosylhydrazones, iodobenzene-joined alkynes | Benzofuran derivatives | acs.org |
| Nickel catalyst | Aryl halides, aryl ketones (intramolecular) | 3-aryl benzofurans | thieme.de |
Furthermore, pyridine-oxazoline (PyOx) ligands, which are structurally related to the pyridine portion of the title compound, are recognized as privileged ligands in asymmetric transition metal catalysis. nih.gov These ligands have been successfully employed in reactions such as the conjugate addition of boronic acids and various Heck-related cascade reactions. nih.gov The electronic properties of the pyridine ring are crucial for the effectiveness of these ligands. nih.gov This underscores the potential of the pyridine moiety within the this compound framework to direct stereoselective transformations when coordinated to a suitable metal center.
Organocatalytic Applications and Mechanistic Insights
The field of organocatalysis offers a complementary approach to metal catalysis, utilizing small organic molecules to accelerate chemical reactions. The this compound framework possesses functional groups, namely the phenolic hydroxyl and the pyridine nitrogen, that could engage in various modes of organocatalytic activation, such as hydrogen bonding and Brønsted acid/base catalysis.
While direct organocatalytic applications of this compound are not reported, research on related benzofuran-containing scaffolds has shown significant promise. For example, the asymmetric synthesis of pyrrolidine (B122466) derivatives bearing a benzofuran-3(2H)-one scaffold has been achieved through a [3+2] cycloaddition reaction. researchgate.net This transformation is catalyzed by quinine, a Cinchona alkaloid, highlighting the utility of readily available natural product-derived organocatalysts. researchgate.net
A common challenge in organocatalysis is the aggregation of the catalyst, which can diminish its efficiency and selectivity. rsc.org Studies on the asymmetric synthesis of chiral benzofuranones have revealed that catalyst aggregation can be a significant factor. rsc.orgresearchgate.net In some cases, a portionwise addition of reagents can mitigate this issue and dramatically improve the reaction yield. rsc.org Mechanistic investigations using various spectroscopic and kinetic methods have suggested that supramolecular polymerization/aggregation, driven by weak interactions, can occur in the reaction medium. rsc.org Understanding these aggregation phenomena is crucial for the rational design and optimization of organocatalytic processes involving benzofuran frameworks.
The table below summarizes key findings in the organocatalytic functionalization of benzofuran-related structures.
| Organocatalyst | Reaction Type | Substrate | Product | Reference |
| Quinine | [3+2] Cycloaddition | 2-arylidenebenzofuran-3(2H)-ones, imines | Pyrrolidine derivatives with a benzofuran-3(2H)-one scaffold | researchgate.net |
| Cinchona alkaloids | Asymmetric synthesis | Not specified | Chiral benzofuranones | rsc.org |
Computational Chemistry and Theoretical Modeling of 5 1 Benzofuran 2 Yl Pyridin 3 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and energy.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the molecular geometry and stability of organic compounds. For 5-(1-Benzofuran-2-yl)pyridin-3-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. semanticscholar.org
Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical but representative data based on typical DFT calculations for similar benzofuran-pyridine structures.
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C(benzofuran)-C(pyridine) | 1.47 | Length of the single bond connecting the two heterocyclic rings. |
| C-O (in benzofuran) | 1.37 | Average length of the carbon-oxygen bond within the furan (B31954) ring. |
| C-N (in pyridine) | 1.34 | Average length of the carbon-nitrogen bond within the pyridine (B92270) ring. |
| C-O (hydroxyl) | 1.36 | Length of the bond between the pyridine ring and the hydroxyl group. |
| O-H (hydroxyl) | 0.97 | Length of the oxygen-hydrogen bond in the hydroxyl group. |
| Bond Angles (°) | ||
| C-C-C (inter-ring) | 121.5 | Angle formed by the connection of the two rings. |
| C-C-O (hydroxyl) | 119.8 | Angle around the carbon atom attached to the hydroxyl group. |
| Dihedral Angle (°) | ||
| Benzofuran-Pyridine | ~15-30 | The twist angle between the planes of the two aromatic rings. |
Molecular Orbital Theory (e.g., Hückel, Pariser-Parr-Pople) for Electronic Properties
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. While DFT is now more common, semi-empirical methods like the Hückel and Pariser-Parr-Pople (PPP) methods have historically been valuable for predicting the electronic properties of π-conjugated systems, such as the benzofuran (B130515) and pyridine rings. wikipedia.org
These methods are particularly useful for understanding the distribution of π-electrons across the molecule. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. These calculations help identify the regions of the molecule that are electron-rich (potential nucleophilic sites) and electron-poor (potential electrophilic sites). researchgate.netnih.gov
Table 2: Predicted Electronic Properties of this compound This table presents hypothetical but representative data based on typical quantum chemical calculations.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.4 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. dntb.gov.ua |
| Ionization Potential | 6.2 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.8 | The energy released when an electron is added to the molecule. |
Molecular Docking and Dynamics Simulations
While quantum calculations reveal intrinsic molecular properties, molecular docking and dynamics simulations are used to model how a molecule interacts with other entities, particularly biological macromolecules like proteins.
Protein-Ligand Interaction Modeling and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for identifying potential biological targets for a compound and understanding the structural basis of its activity. nih.govmdpi.com
For this compound, the process involves docking the computationally optimized 3D structure of the compound into the active site of a selected target protein. The docking algorithm then samples a vast number of possible binding poses and scores them based on the predicted binding affinity or energy. mdpi.com The analysis of the best-scoring poses reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the protein-ligand complex. nih.gov The hydroxyl group on the pyridine ring and the oxygen atom in the benzofuran ring are likely to act as key hydrogen bond acceptors or donors.
Table 3: Potential Protein-Ligand Interactions for this compound This table summarizes typical interactions observed in docking studies of similar heterocyclic compounds.
| Interaction Type | Potential Molecular Moiety Involved | Example Amino Acid Residue |
| Hydrogen Bond | Pyridinol -OH group | Asp, Glu, Ser, Thr |
| Pyridine Nitrogen | Ser, Thr, Asn, Gln | |
| Benzofuran Oxygen | Asn, Gln, Lys, Arg | |
| π-π Stacking | Benzofuran ring system | Phe, Tyr, Trp, His |
| Pyridine ring system | Phe, Tyr, Trp, His | |
| Hydrophobic Interaction | Benzene (B151609) part of benzofuran | Ala, Val, Leu, Ile, Met |
Conformational Analysis and Dynamics of Hybrid Heterocycles
The presence of a rotatable single bond between the benzofuran and pyridine moieties allows this compound to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements. nih.govnih.gov Computational methods can systematically rotate the single bond and calculate the energy of each resulting conformer to map the potential energy surface. researchgate.net
Molecular Dynamics (MD) simulations extend this analysis by simulating the movement of atoms and molecules over time. An MD simulation of the protein-ligand complex, obtained from docking, can assess the stability of the binding pose. mdpi.com It provides insights into how the ligand and protein adjust to each other and whether the key interactions observed in the static dock are maintained over a period of nanoseconds. This dynamic view is crucial for confirming the stability of a predicted binding mode.
In Silico Approaches for Predicting Chemical Properties and Interactions
Beyond detailed quantum and molecular mechanics simulations, a range of other in silico tools are used to quickly predict a compound's physicochemical properties and potential biological effects. nih.gov These methods are often based on the analysis of the chemical structure and the use of pre-existing models, such as Quantitative Structure-Activity Relationship (QSAR) models.
For this compound, these approaches can estimate properties critical for drug development, including lipophilicity (logP), water solubility, and various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.gov For instance, predictions can suggest whether the compound is likely to be well-absorbed in the gut or if it might penetrate the blood-brain barrier. nih.gov These predictive models help in the early stages of research to prioritize compounds that have a higher likelihood of possessing favorable drug-like properties. biointerfaceresearch.com
Table 4: Predicted Physicochemical and ADME Properties for this compound This table presents hypothetical data based on standard in silico prediction tools.
| Property | Predicted Value | Description |
| Molecular Weight | 211.22 g/mol | The mass of one mole of the compound. |
| LogP (Octanol-Water) | 2.8 | A measure of the molecule's lipophilicity or hydrophobicity. |
| Topological Polar Surface Area | 46.4 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. nih.gov |
| Hydrogen Bond Acceptors | 3 | The number of N or O atoms. nih.gov |
| Rotatable Bonds | 1 | The number of bonds that allow free rotation. nih.gov |
| GI Absorption | High | Prediction of absorption from the gastrointestinal tract. nih.gov |
Structure-Reactivity and Structure-Property Relationship Studies through Computational Methods
Currently, there is a notable absence of publicly available, in-depth computational chemistry and theoretical modeling studies specifically focused on this compound in peer-reviewed literature. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure-reactivity and structure-property relationships of heterocyclic compounds, specific research detailing these aspects for this particular molecule has not been reported. physchemres.orgdntb.gov.ua
In broader contexts, computational studies on various benzofuran derivatives have been conducted to elucidate their electronic properties, reactivity, and potential as pharmacological agents. physchemres.orgnih.gov These studies often involve the calculation of molecular geometries, frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and global reactivity descriptors to understand and predict the chemical behavior of these molecules. dntb.gov.ua For instance, research on other benzofuran-containing systems has utilized these methods to explore their anticancer activities by modeling their interactions with biological targets. nih.gov
Similarly, computational investigations have been performed on compounds containing a pyridinol scaffold, which is a key structural feature of this compound. These theoretical studies provide insights into the electronic structure and potential reaction sites of the pyridinol ring system.
Although direct computational data for this compound is not available, the established methodologies used for related benzofuran and pyridinol systems would be applicable. A typical computational investigation of this compound would likely involve:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and intramolecular interactions between the benzofuran and pyridinol ring systems.
Calculation of Reactivity Descriptors: Determining global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions) to quantify the molecule's reactivity.
Such studies would provide a fundamental understanding of the relationship between the molecular structure of this compound and its intrinsic chemical properties and reactivity. However, until such specific research is conducted and published, a detailed discussion with supporting data tables remains speculative.
Advanced Research Applications of 5 1 Benzofuran 2 Yl Pyridin 3 Ol Derivatives in Chemical Science
Catalysis and Organocatalysis with Benzofuran-Pyridin-3-ol Ligands
The nitrogen atom in the pyridine (B92270) ring and the hydroxyl group of the pyridin-3-ol moiety in these derivatives provide excellent coordination sites for metal centers or can act as hydrogen-bonding motifs in organocatalysis. This dual functionality allows for the rational design of sophisticated catalytic systems.
Asymmetric Catalysis for Chiral Molecule Synthesis
The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is crucial in the pharmaceutical and fine chemical industries. Derivatives of 5-(1-benzofuran-2-yl)pyridin-3-ol can be rendered chiral, making them valuable ligands for a variety of metal-catalyzed asymmetric reactions. Although direct research on this compound in this specific application is emerging, the principles are well-established with analogous structures. For instance, the combination of a nitrogen-containing heterocycle and a hydroxyl group is a common feature in ligands for processes like the asymmetric addition of dialkylzincs to aldehydes. nih.gov
The strategic placement of chiral substituents on the benzofuran (B130515) or pyridine rings can create a well-defined chiral pocket around a coordinated metal center. This steric and electronic environment dictates the facial selectivity of substrate approach, leading to high enantiomeric excesses in the products. The development of such catalysts is an active area of research, with the potential to create highly efficient and selective catalytic systems for the synthesis of complex chiral molecules. nih.govyoutube.com
Development of Novel Organocatalysts and Metal-Organic Frameworks
Beyond their use as ligands in metal catalysis, benzofuran-pyridin-3-ol derivatives are promising candidates for the development of purely organic catalysts. The hydroxyl and pyridyl groups can act in concert as a bifunctional catalyst, activating substrates through hydrogen bonding. This is a key principle in many organocatalytic transformations, such as the Hantzsch pyridine synthesis. nih.gov
Furthermore, these derivatives are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. sci-hub.se The pyridyl and hydroxyl functionalities of this compound derivatives can coordinate to metal centers, forming robust, high-surface-area frameworks. researchgate.net These materials have shown significant promise as heterogeneous catalysts, offering advantages such as easy separation and reusability. nih.govnih.gov By incorporating catalytically active sites into the MOF structure, either as part of the ligand or the metal node, researchers can design highly active and selective catalysts for a range of organic transformations. mdpi.com
Materials Science Applications
The planar, heteroaromatic nature of the this compound scaffold makes it an attractive component for the creation of advanced functional materials with unique optical and electronic properties.
Design of Polycyclic Heteroaromatic Compounds for Optoelectronic Devices
Polycyclic heteroaromatic compounds are at the forefront of research for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugated system of this compound derivatives can be further elaborated through chemical synthesis to create larger, more complex aromatic structures. These extended systems often exhibit desirable photophysical properties, such as strong absorption and emission of light.
By modifying the substituents on the benzofuran and pyridine rings, the electronic properties, including the HOMO and LUMO energy levels, can be finely tuned. This allows for the rational design of materials with specific energy gaps, a critical parameter for their use in optoelectronic devices. researchgate.net The inherent fluorescence of many benzofuran derivatives further enhances their potential for use as emissive materials in OLEDs. researchgate.netnih.gov
Integration into Polymers and Functional Materials
The incorporation of this compound derivatives into polymer chains is a promising strategy for developing new functional materials. These derivatives can be functionalized with polymerizable groups, allowing them to be incorporated as monomers into various polymer backbones. The resulting polymers can exhibit enhanced thermal stability, altered solubility, and novel electronic or optical properties imparted by the benzofuran-pyridine moiety.
This approach is analogous to the development of derivatives of other conducting polymers like polyaniline, where substitution on the aromatic rings is used to modify the polymer's properties for specific applications. researchgate.net The integration of these heteroaromatic units can lead to materials with applications in areas such as anti-corrosion coatings, sensors, and electrochromic devices.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound scaffold contains key features that promote self-assembly into well-ordered, higher-order structures.
The hydrogen-bonding capability of the pyridin-3-ol group, acting as both a donor and an acceptor, combined with potential π-π stacking interactions between the aromatic benzofuran and pyridine rings, drives the formation of supramolecular assemblies. nih.gov The solvent can play a crucial role in directing the morphology of these assemblies, highlighting the intricate balance of forces at play. youtube.com
The ability to control the self-assembly of these molecules opens up possibilities for creating novel supramolecular polymers and gels. nih.gov These materials are of interest for a wide range of applications, including drug delivery, tissue engineering, and responsive materials, due to their dynamic and often stimuli-responsive nature. The specific geometry and electronic nature of the benzofuran-pyridine core can be rationally designed to program the self-assembly process, leading to a high degree of control over the final supramolecular architecture.
Chemical Biology and Mechanistic Pharmacology Studies
The benzofuran-pyridine scaffold has proven to be a versatile template for developing probes and modulators of complex biological processes, leading to significant insights into enzyme mechanisms and cellular pathways.
Derivatives of the this compound framework have been extensively investigated as inhibitors of a wide array of enzymes implicated in various diseases.
Cyclooxygenase (COX-1, COX-2): Certain benzofuran derivatives have been reported to possess anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes. mdpi.com The molecular hybridization of the benzofuran core with other pharmacophores has been explored to create potent and selective COX inhibitors. nih.govnih.govnih.gov Molecular docking studies indicate that these inhibitors occupy the active site of COX enzymes, with their binding stabilized by van der Waals forces and hydrogen bonds, in a manner similar to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Bone Morphogenetic Protein 2 (BMP-2): Substituted benzofuran and benzothiophene (B83047) derivatives have been identified as a novel class of small molecules that can target the BMP-2 signaling pathway. mdpi.com Some derivatives act as potent anabolic agents by up-regulating BMP-2 expression, thereby stimulating bone formation. mdpi.comnih.gov Conversely, other studies have investigated benzofuran derivatives as potential inhibitors of BMP-2-inducible kinase, a strategy being explored for cancer therapy. mdpi.com
Chorismate Mutase (CM): Inspired by the structural similarity to other inhibitors, 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones were designed and evaluated as inhibitors of Mycobacterium tuberculosis chorismate mutase (MtbCM), a key enzyme in the shikimate pathway. In silico docking revealed strong hydrogen bonding and hydrophobic interactions within the MtbCM active site. mdpi.com Subsequent in vitro testing confirmed that several of these derivatives showed encouraging inhibition of the enzyme. mdpi.com
Acetylcholinesterase (AChE): A significant body of research has focused on benzofuran derivatives as inhibitors of AChE and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. researchgate.net Various series, including 5,6-dimethoxybenzofuran-3-one derivatives and those linking a phenylpiperazine moiety to the benzofuran backbone, have yielded compounds with potent inhibitory activity. nih.govnih.govresearchgate.netmdpi.com
DNA Gyrase B: Hybrid molecules combining benzofuran and pyrazole (B372694) scaffolds have shown promise as antimicrobial agents by targeting DNA gyrase B, an essential bacterial enzyme. One notable compound demonstrated an IC₅₀ value of 9.80 µM against E. coli DNA gyrase B, comparable to the antibiotic ciprofloxacin. ku.ac.ae
Aromatase: The benzofuran-pyridyl-methanol scaffold has been successfully utilized to develop potent inhibitors of aromatase (CYP19A1), a key target in estrogen receptor-positive breast cancer. semanticscholar.orgrsc.org The pyridine nitrogen is crucial for coordinating with the heme iron of the enzyme, while the benzofuran component makes essential interactions within the active site, a feature confirmed by the lack of activity in corresponding furan (B31954) derivatives. rsc.org
Topoisomerases: Fused heterocyclic systems based on the benzofuran-pyridine core have been investigated as inhibitors of human DNA topoisomerases, which are validated targets for anticancer drugs. nih.gov A series of novel benzofuro[3,2-b]pyridin-7-ols were synthesized and screened, with one derivative showing 100% inhibition of topoisomerase II at 100 µM and potent antiproliferative activity. nih.gov
Matrix Metalloproteinases (MMPs): Potent and selective inhibitors of MMP-13, an enzyme implicated in osteoarthritis, have been developed using a 3,4-disubstituted benzofuran as the P1' moiety that binds in the S1' pocket of the enzyme. ku.ac.aersc.org Notably, replacing a benzene (B151609) ring in the inhibitor backbone with a pyridine ring led to compounds with significantly reduced plasma protein binding, a desirable pharmacokinetic property. ku.ac.aersc.org
| Derivative Class | Target Enzyme | Key Findings & IC₅₀ Values | Citations |
| Benzofuran-pyrazole | DNA Gyrase B (E. coli) | Compound 9 showed potent inhibition with an IC₅₀ of 9.80 µM. | ku.ac.ae |
| Benzofuran-pyrazole-pyridine | COX-1, COX-2 | Compound IV showed potent anti-inflammatory impact via suppression of COX-1 and COX-2. | mdpi.com |
| 5,6-Dimethoxybenzofuran-3-one | Acetylcholinesterase | Compound 5b was the most active with an IC₅₀ of 52 nM. | nih.govnih.gov |
| Benzofuran-2-yl-(phenyl)-3-pyridylmethanol | Aromatase (CYP19) | 4-methoxyphenyl derivative showed optimum activity with an IC₅₀ of 1.3 µM. | rsc.org |
| Benzofuro[3,2-b]pyridin-7-ol | Topoisomerase II | Compound 11 showed 100% inhibition at 100 µM and antiproliferative IC₅₀ of 0.86 µM (HeLa cells). | nih.gov |
| 3-(Benzofuran-2-ylmethyl)triazinone | Chorismate Mutase | Derivatives 3h, 3i, 3m showed 64–65% inhibition at 30 μM. | mdpi.com |
| 3,4-Disubstituted Benzofuran | MMP-13 | Derivative 17 had an IC₅₀ of 13 nM; derivative 18 had an IC₅₀ of 0.5 nM. | rsc.org |
Beyond direct enzyme inhibition, these derivatives can influence broader cellular functions.
Microtubule Polymerisation: The benzofuran scaffold is a component of compounds designed as inhibitors of tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. A series of benzo[b]furans with modifications at the 5-position displayed excellent antiproliferative activities by disrupting microtubule assembly. Studies have identified tubulin as the molecular target for certain bromoacetyl derivatives of benzofuran, which induce apoptosis in leukemia cells. nih.gov
Lipid Peroxidation: The antioxidant properties of benzofuran derivatives have been demonstrated through their ability to inhibit lipid peroxidation. A water-soluble derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), was shown to inhibit lipid peroxidation induced by various agents in both rat liver mitochondria and microsomes, with IC₅₀ values in the micromolar range. This protective action is attributed to the compound's ability to scavenge reactive oxygen species.
The benzofuran ring system can undergo various photochemical reactions. Photooxygenation of 2,3-dimethyl benzo[b]furan, for example, proceeds through a dioxetane intermediate. The C-2=C-3 double bond is susceptible to photochemical cycloaddition reactions. Furthermore, photochemical methods have been employed for the synthesis of aryl-substituted furan and benzofuran derivatives. Irradiation of brominated furans in aromatic solutions can furnish the corresponding aryl derivatives in good yields. A study on a 5-(3-Methyl-6-hydroxy-benzofuran-2-yl)-2-thiol-1,3,4-oxadiazole derivative explored its photochemical reactivity, highlighting the potential to use light to induce transformations in these molecules. nih.gov
The vast body of research on benzofuran-pyridine derivatives has led to the elucidation of key structure-activity relationships (SAR) that guide the design of new, more potent, and selective agents.
For Aromatase Inhibition: SAR studies revealed that the benzene ring of the benzofuran moiety is essential for binding to the enzyme, as analogous furan derivatives were inactive. rsc.org The basicity of the pyridine nitrogen also plays a role in inhibitory activity, though pyridine derivatives showed an improved cytotoxicity profile compared to more basic triazole analogues. semanticscholar.org
For Anticancer Activity: The position and nature of substituents are critical. Halogenation of the benzofuran ring is a key determinant of biological activity. Substitutions at the C-2 position, such as ester or heterocyclic rings, have been found to be crucial for cytotoxic activity. For benzofuro[3,2-b]pyridin-7-ol derivatives targeting topoisomerase II, the position of hydroxyl groups on phenyl rings attached to the core structure was vital for potent and selective activity. nih.gov
For Acetylcholinesterase Inhibition: In a series of (5-methyl-3-morpholinobenzofuran-2-yl) methanone (B1245722) derivatives, linking a p-tolylpiperazine moiety resulted in the best AChE inhibitory activity. mdpi.com For 2-arylbenzofuran derivatives, specific prenylation patterns and the cyclization of isopentenyl groups were found to significantly enhance inhibitory potency against butyrylcholinesterase. researchgate.net
For Chorismate Mutase Inhibition: An SAR analysis of 3-(benzofuran-2-ylmethyl) substituted inhibitors suggested that a benzotriazinone series was generally more effective than a pyrazolotriazinone series. mdpi.com
This continuous exploration of SAR provides a rational framework for medicinal chemists to fine-tune the molecular architecture of the this compound scaffold, optimizing its interactions with biological targets to develop next-generation therapeutic agents.
Q & A
What are the established synthetic routes for 5-(1-Benzofuran-2-yl)pyridin-3-ol, and how can reaction conditions be optimized?
Basic
A common method involves cyclocondensation of 1-Benzofuran-2-yl-3-p-tolyl-propenone with N-hydroxyl-4-toluenesulfonamide in the presence of K₂CO₃ in MeOH/H₂O (5:1 v/v) under ambient conditions. Post-reaction purification via column chromatography (60–120 silica gel) yields the product . Key parameters include stoichiometric ratios (e.g., 4 eq. sulfonamide, 2 eq. base) and solvent polarity for optimal cyclization.
How is the crystal structure of this compound determined, and what conformational insights are critical?
Basic
X-ray diffraction (XRD) reveals a monoclinic P2₁/c space group with cell parameters:
What methodologies are employed to assess the biological activity of this compound?
Basic
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against pathogens like Staphylococcus aureus are standard. Mammalian cell cytotoxicity is evaluated via MTT assays, while biofilm inhibition studies use propidium iodide fluorescence to assess membrane disruption .
How can conflicting crystallographic data on hydrogen-bonding networks be resolved?
Advanced
Discrepancies arise from dynamic disorder or partial occupancy. High-resolution data (≤ 0.8 Å) and SHELXL’s restraints (DFIX, DANG) refine H-bond distances. For example, O–H···N interactions in this compound show donor-acceptor distances of 2.85–3.10 Å. Twinning or low-resolution data may require alternative refinement in SHELXE or phase validation via Rfree analysis .
What strategies mitigate by-product formation during synthesis?
Advanced
By-products like regioisomers or incomplete cyclization arise from competing reaction pathways. Optimization includes:
- Solvent control : Polar aprotic solvents (DMF) favor nucleophilic attack over hydrolysis.
- Catalysis : Pd(OAc)₂ or CuI accelerates coupling steps (e.g., Sonogashira for benzofuran-pyridine linkages) .
- Temperature gradients : Slow heating (40–60°C) reduces side reactions.
LC-MS monitoring identifies intermediates, guiding stepwise quenching .
How does substituent positioning on analogs influence pharmacological activity?
Advanced
Structure-Activity Relationship (SAR) studies compare derivatives:
| Compound | Substituent Position | Activity (IC₅₀, μM) |
|---|---|---|
| 5-(3-Cl-4-MePh)pyridin-3-ol | 3-OH, 5-benzofuran | 0.12 (Antimicrobial) |
| 5-(3-Br-4-MePh)pyridin-3-ol | Br vs. Cl at C3 | 0.09 (Enhanced binding) |
| 5-(2-OH)pyridin-4-ol | OH at C2 | Inactive (Steric hindrance) |
| The 3-OH and benzofuran-2-yl groups enhance target affinity via π-π stacking and H-bond donation . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
